
Octylbenzene
Descripción general
Descripción
Synthesis Analysis
Octylbenzene is typically produced in a laboratory setting through the reaction of benzene and 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride. This is known as a Friedel-Crafts alkylation reaction .
Molecular Structure Analysis
The molecular formula of this compound is C14H22 . It comprises a long-chain alkyl group (octyl group) attached to a benzene ring .
Chemical Reactions Analysis
This compound is typically produced through the reaction of benzene and 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride . In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive .
Physical And Chemical Properties Analysis
This compound has a high boiling point due to the significant molecular interactions that take place within it. Its density is also notable, as it is slightly less than that of water .
Aplicaciones Científicas De Investigación
Síntesis de nuevos compuestos
El octylbenzene se puede utilizar en la síntesis de nuevos compuestos. Por ejemplo, el 1-benzyloxy-2-iodo-4-tert-octylbenzene se sintetizó a partir de 4-tert-octylphenol mediante bromación, protección de bencilo y reacción de intercambio de halógeno . Este método es beneficioso debido a su rendimiento mejorado y fácil purificación .
Reacción de acoplamiento de Ullmann
El 1-benzyloxy-2-iodo-4-tert-octylbenzene sintetizado se puede examinar más a fondo para su aplicación en la reacción de acoplamiento de Ullmann para la preparación de 1-benzyloxy-2-(3,6-di-tert-butil-9H-carbazolyl)-4-tert-octylbenzene .
Caracterización de nuevos compuestos
Los compuestos recién sintetizados a partir de this compound se pueden caracterizar mediante diversas técnicas como espectroscopia infrarroja (IR), cromatografía de gases (GC), resonancia magnética nuclear de protón (^1H NMR), resonancia magnética nuclear de carbono-13 (^13C NMR), espectrometría de masas de cromatografía de gases (GC–MS) y espectrometría de masas de alta resolución (HRMS) .
Disolvente en estudios de autoensamblaje
El this compound se utiliza como disolvente para estudiar el autoensamblaje de derivados de tetrathiafulvaleno (TTF) sobre grafito .
5. Visualización mediante microscopía de efecto túnel (STM) Junto con su función como disolvente, el this compound también participa en la visualización del autoensamblaje de derivados de TTF sobre grafito mediante microscopía de efecto túnel (STM) .
6. Estudio de los efectos y la sustitución de los compuestos El this compound se utiliza en estudios para comprender los efectos y la sustitución de varios compuestos .
Safety and Hazards
Octylbenzene is expected to be a low ingestion hazard. Direct contact with eyes may cause temporary irritation. Prolonged skin contact may cause temporary irritation . It is recommended to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling .
Mecanismo De Acción
Target of Action
Octylbenzene, also known as 1-Phenyloctane , is a type of alkylbenzene. The primary target of this compound is the carbon atom attached to the aromatic ring, which is particularly reactive . This carbon atom is referred to as the benzylic position .
Mode of Action
This compound interacts with its targets through oxidation and bromination processes . The benzylic carbon atom in this compound is activated towards oxidation because free radicals are stabilized at that position through resonance . This compound can also undergo bromination at the benzylic position under radical conditions . NBS (N-bromosuccinimide) is commonly used to produce low concentrations of bromine, facilitating the benzylic bromination reaction .
Biochemical Pathways
The oxidation and bromination reactions of this compound occur at the benzylic position, affecting the biochemical pathways associated with alkylbenzenes
Result of Action
The oxidation of this compound at the benzylic position results in the formation of benzoic acids . The bromination process can lead to the formation of benzylic halides . These reactions can be used in various synthetic applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxidizing or brominating agents can facilitate its reactions . Additionally, factors such as temperature, pH, and solvent can also affect the rate and extent of these reactions.
Propiedades
IUPAC Name |
octylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKDZKXSXLNROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062240 | |
| Record name | Benzene, octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2189-60-8 | |
| Record name | Octylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2189-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Octylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTYLBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5EAX722SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

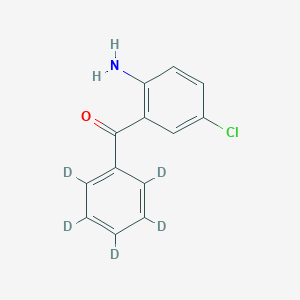
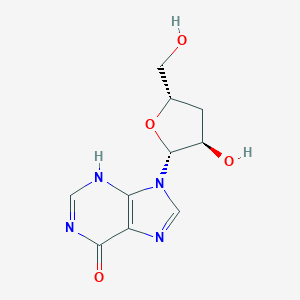

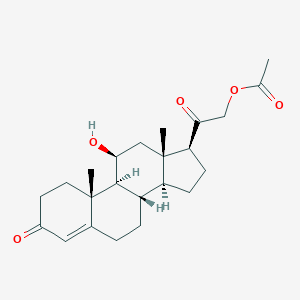

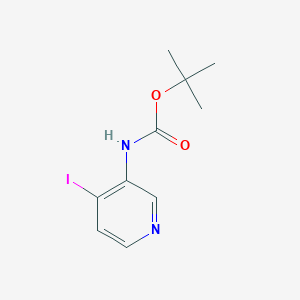
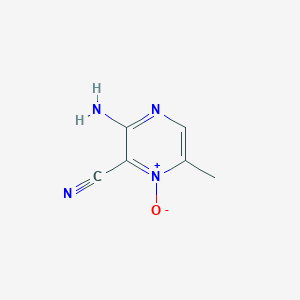
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)





